molecular formula C17H23N B12605369 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole CAS No. 646450-12-6

1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole

Cat. No.: B12605369
CAS No.: 646450-12-6
M. Wt: 241.37 g/mol
InChI Key: REZYBZOBKCVCFU-UHFFFAOYSA-N
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Description

1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole is a compound that belongs to the indole family, characterized by its unique structure combining an indole ring with a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole typically involves the reaction of indole derivatives with phenylprop-2-en-1-yl halides under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or nickel complexes, can also be employed to facilitate the coupling reactions, thereby improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the phenylprop-2-en-1-yl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-(2-Phenylethyl)indole: Another indole derivative with a phenylethyl group.

    1-(3-Phenylpropyl)indole: Similar structure but lacks the double bond in the phenylpropyl group.

Uniqueness: 1-(3-Phenylprop-2-en-1-yl)octahydro-1H-indole is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

646450-12-6

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)-2,3,3a,4,5,6,7,7a-octahydroindole

InChI

InChI=1S/C17H23N/c1-2-7-15(8-3-1)9-6-13-18-14-12-16-10-4-5-11-17(16)18/h1-3,6-9,16-17H,4-5,10-14H2

InChI Key

REZYBZOBKCVCFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCN2CC=CC3=CC=CC=C3

Origin of Product

United States

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